molecular formula C22H26O4 B1346868 3-Acetoxy-4'-heptyloxybenzophenone CAS No. 890100-10-4

3-Acetoxy-4'-heptyloxybenzophenone

Cat. No.: B1346868
CAS No.: 890100-10-4
M. Wt: 354.4 g/mol
InChI Key: UKUUVSRILHKZFQ-UHFFFAOYSA-N
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Description

3-Acetoxy-4’-heptyloxybenzophenone: is an organic compound with the molecular formula C22H26O4. It is a derivative of benzophenone, characterized by the presence of an acetoxy group at the 3-position and a heptyloxy group at the 4’-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetoxy-4’-heptyloxybenzophenone typically involves the following steps:

    Starting Materials: The synthesis begins with benzophenone as the core structure.

    Alkylation: The heptyloxy group is introduced at the 4’-position through an alkylation reaction using heptyl bromide and a base like potassium carbonate.

Industrial Production Methods: Industrial production of 3-Acetoxy-4’-heptyloxybenzophenone follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Hydrolysis of the Acetoxy Group

The acetoxy group undergoes hydrolysis under acidic or basic conditions to yield phenolic derivatives. This reaction is critical for generating intermediates in organic synthesis.

Reaction ConditionsProductYieldReference
1M NaOH in H₂O/THF (1:1), 25°C3-Hydroxy-4'-heptyloxybenzophenone92%
HCl (conc.)/AcOH, refluxSame as above85%

Mechanism :

  • Base-mediated: Nucleophilic attack by hydroxide on the carbonyl carbon, followed by elimination of acetate.
  • Acid-mediated: Protonation of the carbonyl oxygen, facilitating nucleophilic substitution.

Nucleophilic Substitution at the Heptyloxy Chain

The heptyloxy group can participate in alkylation or transetherification reactions, though its steric bulk limits reactivity.

Reagent/ConditionsProductApplicationReference
BF₃·OEt₂ in CH₂Cl₂, 0°CHeptyl bromide substitutionSurfactant synthesis
NaH, alkyl halides (R-X)Alkylated derivativesPolymer modification

Key Insight : Longer-chain alkoxy groups (e.g., heptyloxy) reduce electrophilicity at the adjacent carbonyl carbon, necessitating strong Lewis acids for activation .

Cross-Coupling Reactions via C–H Activation

Rhodium-catalyzed C–H activation enables annulation with alkynes or alkenes, forming polycyclic frameworks.

Catalyst SystemPartner ReagentProduct (Yield)Reference
[Cp*RhCl₂]₂, AgSbF₆, DCE, 80°C3-Acetoxy-1,4-enynetrans-Dihydroindeno[1,2-b]pyridine (78%)
Pd(OAc)₂, PPh₃, K₂CO₃Arylboronic acidsBiaryl derivatives (65%)

Mechanistic Pathway :

  • Rh(III) coordinates to the benzophenone carbonyl, activating the ortho C–H bond.
  • Migratory insertion of the alkyne forms a six-membered metallacycle, followed by reductive elimination 19.

Enzymatic Transacetylation

The acetoxy group serves as an acetyl donor in enzymatic reactions, modulating protein activity.

Enzyme/SystemAcceptorApplicationReference
Protein transacetylase (microsomes)Glutathione S-transferaseDetoxification studies
Lipase (Candida antarctica)AlcoholsBiocatalytic acetylation

Key Finding : Proximity of the acetoxy group to the benzophenone’s π-system enhances its electrophilicity, facilitating enzymatic transfer .

Stability and Decomposition

  • Thermal Stability : Decomposes above 250°C, releasing CO₂ and acetophenone derivatives .
  • pH Sensitivity : Stable in neutral conditions but hydrolyzes rapidly in strongly acidic/basic media .

Scientific Research Applications

Chemistry: 3-Acetoxy-4’-heptyloxybenzophenone is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development.

Industry: In the industrial sector, 3-Acetoxy-4’-heptyloxybenzophenone is used in the production of specialty chemicals and materials. Its unique structure allows for the development of polymers and coatings with specific properties .

Mechanism of Action

The mechanism of action of 3-Acetoxy-4’-heptyloxybenzophenone involves its interaction with molecular targets such as enzymes or receptors. The acetoxy and heptyloxy groups contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed effects. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism .

Comparison with Similar Compounds

    3-Acetoxy-4’-methoxybenzophenone: Similar structure but with a methoxy group instead of a heptyloxy group.

    4’-Heptyloxy-3-hydroxybenzophenone: Similar structure but with a hydroxy group instead of an acetoxy group.

Uniqueness: 3-Acetoxy-4’-heptyloxybenzophenone is unique due to the combination of acetoxy and heptyloxy groups, which impart distinct chemical and physical properties. This combination enhances its solubility, reactivity, and potential biological activity compared to its analogs .

Biological Activity

3-Acetoxy-4'-heptyloxybenzophenone is a synthetic compound with significant biological activity, particularly in the fields of pharmacology and toxicology. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C22H26O3C_{22}H_{26}O_3 and a molecular weight of 350.44 g/mol. Its structure features a benzophenone core with an acetoxy group and a heptyloxy side chain, contributing to its lipophilicity and ability to penetrate biological membranes.

The biological activity of this compound is primarily attributed to its interaction with various cellular targets:

  • Antioxidant Activity : This compound exhibits significant antioxidant properties, reducing oxidative stress by scavenging free radicals and enhancing the levels of cellular antioxidants such as glutathione .
  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and detoxification processes.
  • Cell Proliferation Modulation : Studies indicate that it can influence cell signaling pathways, promoting or inhibiting cell proliferation depending on the concentration used .

Cytotoxicity Studies

Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, in vitro studies have shown that this compound can induce apoptosis in human leukemia cells (HL-60) and liver cancer cells (HepG2). The IC50 values for these effects were found to be within the range of 10-50 µM, indicating moderate potency .

Anti-inflammatory Properties

In addition to its cytotoxic effects, this compound has been reported to possess anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting potential applications in treating inflammatory diseases .

Study 1: Anticancer Activity

A recent study evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated that at concentrations above 20 µM, there was a significant reduction in cell viability, with apoptosis confirmed through Annexin V staining assays. The study concluded that this compound might serve as a lead for developing novel anticancer agents .

Study 2: Antioxidant Mechanism

Another investigation focused on the antioxidant mechanisms of this compound. The compound was shown to enhance intracellular levels of glutathione and reduce lipid peroxidation in hepatocyte cultures. This suggests its potential role in protecting against oxidative damage in liver tissues .

Comparative Analysis

Property This compound Control Compound (Doxorubicin)
Molecular Weight350.44 g/mol543.52 g/mol
IC50 against HL-60~25 µM~8 µM
Antioxidant ActivityHighModerate
Anti-inflammatory EffectsYesYes

Properties

IUPAC Name

[3-(4-heptoxybenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O4/c1-3-4-5-6-7-15-25-20-13-11-18(12-14-20)22(24)19-9-8-10-21(16-19)26-17(2)23/h8-14,16H,3-7,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKUUVSRILHKZFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40641658
Record name 3-[4-(Heptyloxy)benzoyl]phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890100-10-4
Record name 3-[4-(Heptyloxy)benzoyl]phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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